

Application Notes & Protocol: Synthesis of Triclabendazole Sulfoxide from 1,2,3-Trichlorobenzene

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Compound Focus: Triclabendazole sulfoxide

CAS No.: 100648-13-3

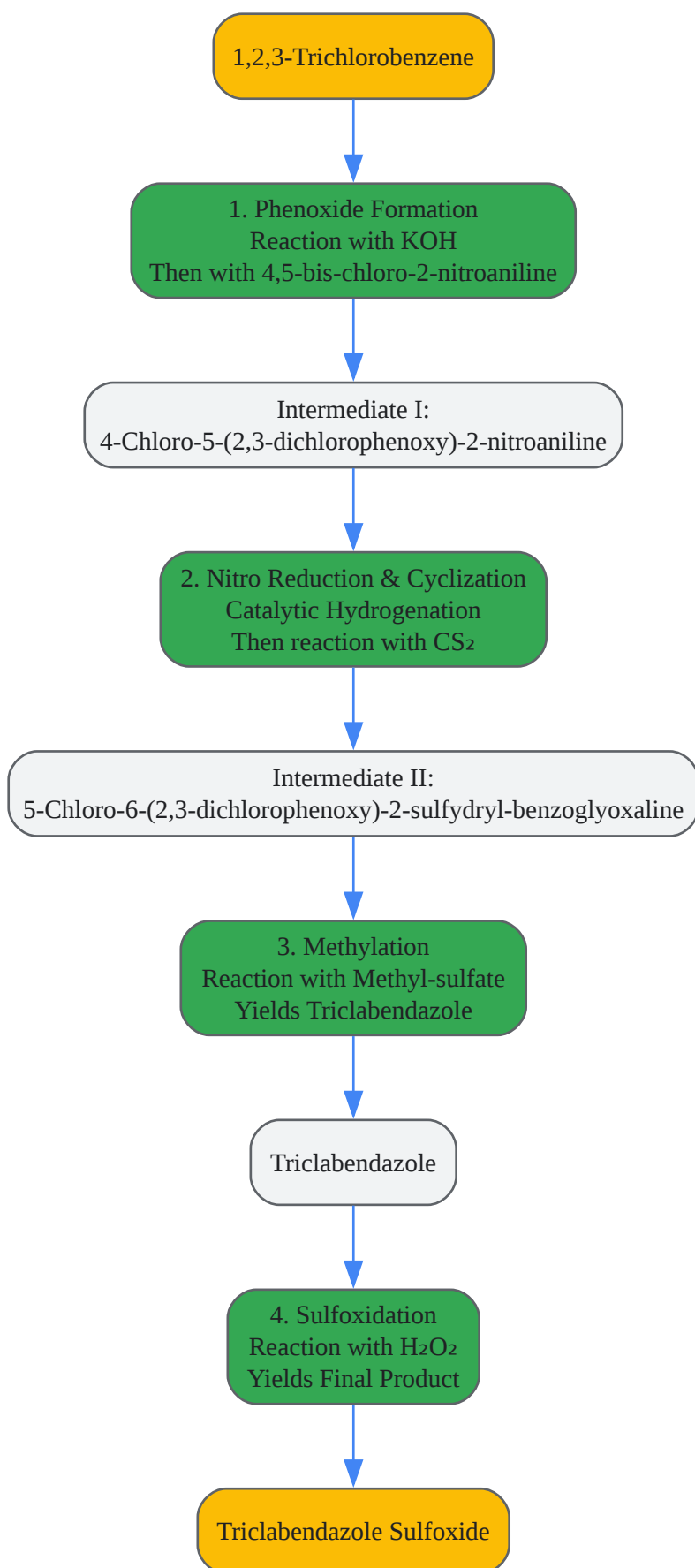
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This protocol outlines a method suitable for large-scale industrial production of **Triclabendazole sulfoxide**, an anthelmintic veterinary drug. The key advantages of this route include the use of a cost-effective starting material, avoidance of sensitizing intermediates, high yield and purity, and reduced environmental impact [1].

Experimental Workflow

The synthesis is a linear sequence involving four key stages: Phenoxide Formation, Nitro Reduction & Cyclization, Methylation, and Sulfoxidation. The following diagram illustrates the complete pathway from starting material to final product.



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Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

- **Objective:** Formation of the core ether linkage.
- **Procedure:**
 - Charge a reactor with **1,2,3-trichlorobenzene** and a 50-65% w/w aqueous solution of **potassium hydroxide (KOH)**.
 - Reflux the mixture for 6-7 hours. *This step hydrolyzes 1,2,3-trichlorobenzene in situ to form 2,3-dichlorophenoxide salt.*
 - After reflux, add **4,5-bis-chloro-2-nitroaniline**, **xylene**, and a catalytic amount of the phase-transfer catalyst **tetrabutylammonium bromide (TBAB)**.
 - Heat the reaction mixture to 120-180°C and maintain with stirring for 7-8 hours.
 - Slowly cool the reaction mass to room temperature with stirring. A large amount of brown crystalline solid will separate.
 - Filter the solid, wash with cold xylene, and then wash with water until the filtrate is neutral.
 - Dry the solid under vacuum to obtain the intermediate **4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline** [1].

Step 2: Reduction and Cyclization to 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline

- **Objective:** Reduce the nitro group and form the benzimidazole-thione ring.
- **Procedure:**
 - Dissolve the nitroaniline intermediate from Step 1 in a 75-80% v/v ethanolic solution.
 - Add a hydrogenation catalyst (**Raney Nickel** or **Palladium on Carbon**).
 - Under an inert atmosphere, slowly add **hydrazine hydrate** as the hydrogen donor.
 - Maintain the reaction temperature between 50-90°C until hydrogenation is complete. *This reduces the nitro group to an amino group, forming a diamine.*
 - Filter the reaction mixture hot to remove the catalyst. Do not isolate the diamine intermediate.
 - To the same pot, add **potassium hydroxide (KOH)** and **carbon disulfide (CS₂)**.
 - Heat the mixture to 60-80°C to affect ring-closure cyclization.
 - After completion, isolate the product to obtain **5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline** [1].

Step 3: Methylation to Triclabendazole

- **Objective:** Convert the thiol to a methylthio ether.
- **Procedure:**

- Charge the benzimidazole-thione intermediate from Step 2 into **methanol**.
- Add **potassium hydroxide (KOH)** and cool the mixture to 0-25°C.
- Slowly add **methyl-sulfate** while maintaining the low temperature.
- Stir the reaction mixture until completion, maintaining the temperature between 0-25°C.
- Upon completion, the reaction mixture contains **Triclabendazole**. *Proceed to the next step without isolation.* [1].

Step 4: Oxidation to Triclabendazole Sulfoxide

- **Objective:** Selective oxidation of the sulfide to a sulfoxide.
- **Procedure:**
 - To the reaction mixture containing Triclabendazole from Step 3, add **dilute sulfuric acid** to adjust the pH to 3-4.
 - Slowly add a 5-30% w/w solution of **hydrogen peroxide (H₂O₂)**.
 - Maintain the reaction temperature between 5-25°C and stir for 0.5 to 5 hours.
 - The product, **Triclabendazole sulfoxide**, will precipitate from the solution.
 - Filter, wash, and dry the solid to obtain the final product with a reported purity of >99% [1].

Analytical Data and Reaction Conditions

The tables below summarize the key characteristics of the final product and the typical reaction conditions for the oxidation step.

Table 1: Characterization of Triclabendazole Sulfoxide

Property	Value / Description
CAS Number	100648-13-3 [2]
Molecular Formula	C ₁₄ H ₉ Cl ₃ N ₂ O ₂ S [1] [2]
Molecular Weight	375.66 g/mol [1] [2]
Appearance	White to off-white powder [1] [2]
Melting Point	~189°C (dec.) / 190-194°C [1] [2]
Solubility	Soluble in ethanol, acetone, DMSO; water insoluble [1] [2]

Table 2: Key Reaction Conditions for Sulfoxidation (Step 4)

Parameter	Condition
Oxidizing Agent	Hydrogen Peroxide (H ₂ O ₂), 5-30% [1]
Temperature	5 - 25 °C [1]
Reaction Time	0.5 - 5 hours [1]
Reaction pH	3 - 4 (acidic) [1]
Reported Yield	81.5% (overall process) [1]
Reported Purity	> 99% [1]

Critical Analysis for Industrial Application

- **Process Advantages:** This synthetic route is designed for industrial scale-up. It avoids the use of expensive and sensitizing 2,3-dichlorophenol [1]. The catalytic hydrogenation in Step 2 is more environmentally friendly than iron powder reduction methods that generate iron mud [1] [3]. The telescoping of steps (reduction-cyclization and methylation-sulfoxidation) reduces the number of isolation steps, improving overall yield and efficiency [1].
- **Impurity Control:** A critical aspect of the final oxidation is controlling over-oxidation to the sulfone. The reported protocol using mild conditions (low temperature and dilute peroxide) effectively suppresses this, resulting in a sulfone impurity content of less than 0.1% [1].
- **Pharmacological Relevance:** **Triclabendazole sulfoxide** is not just a synthetic target; it is the primary pharmacologically active metabolite of Triclabendazole in vivo. It demonstrates superior bioavailability and is directly responsible for the anthelmintic effect against liver flukes, with a faster onset of action than the parent drug [1] [4].

Key Considerations for Researchers

- **Safety:** Carbon disulfide (CS₂) and methyl-sulfate are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is also toxic and a suspected carcinogen.

- **Optimization:** While this protocol provides a robust framework, researchers should optimize parameters like catalyst loading, equivalents of reagents, and crystallization conditions for their specific equipment and desired throughput.
- **Analysis:** The identity and purity of intermediates and the final product should be confirmed using standard analytical techniques (HPLC, TLC, NMR, MS) [5].

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